N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)16-10-11-17-21-22-19(24(17)23-16)26-12-18(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGSWNMRBLVSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
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Formation of the Triazolopyridazine Core: : The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions. For example, 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives can be synthesized by reacting hydrazine with pyridazine derivatives in the presence of acetic anhydride and glacial acetic acid at elevated temperatures .
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Thioether Formation: : The next step involves the introduction of the thioether group. This can be achieved by reacting the triazolopyridazine intermediate with a suitable thiol, such as p-tolylthiol, under basic conditions to form the desired thioether linkage.
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Acetamide Formation: : Finally, the cyclopentyl group is introduced via an acylation reaction. This step typically involves the reaction of the intermediate with cyclopentylamine in the presence of an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound exhibits potential biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding sites of these enzymes, thereby blocking their activity and leading to the induction of apoptosis in cancer cells. This inhibition disrupts key signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo-pyridazine/ pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Key Differences and Implications
- Core Heterocycle : The pyridazine ring in the target compound (vs. pyrimidine in or pyrrolo-pyrazine in ) alters electronic properties and binding affinity. Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzymatic targets .
- The cyclopentyl acetamide side chain (target) offers a balance between steric bulk and conformational flexibility, unlike the rigid tetrahydrofuran-methyl group in or the thiazole-tert-butyl moiety in .
- Synthetic Routes : The target compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with pyridazine precursors, contrasting with the HATU-mediated coupling used for pyrrolo-triazolo-pyrazines in .
Physicochemical Properties
Biological Activity
N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and research findings, highlighting its efficacy in different biological systems.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopentyl and thioacetamide moieties. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridazines can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Similar Triazole Derivative | E. coli | 15.0 |
These findings suggest that the compound may possess broad-spectrum antibacterial activity.
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of related compounds. For example, certain triazolo derivatives have shown cytotoxicity against various cancer cell lines.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 8.0 |
| A549 (Lung Cancer) | Similar Triazole Derivative | 10.5 |
These results indicate that the compound may inhibit cancer cell proliferation effectively.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Interference with DNA Replication : Some derivatives interact with DNA or RNA synthesis pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against Mycobacterium tuberculosis. Among tested compounds, those with structural similarities to N-cyclopentyl derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Evaluation of Cytotoxicity
In another study focusing on cytotoxicity, N-cyclopentyl derivatives were tested on human embryonic kidney cells (HEK-293). The results indicated low toxicity levels (IC50 > 40 μM), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
